Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)(methyl)amino)-3-(4-methoxyphenyl)propanoate Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)(methyl)amino)-3-(4-methoxyphenyl)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17939019
InChI: InChI=1S/C16H23NO5.C12H23N/c1-16(2,3)22-15(20)17(4)13(14(18)19)10-11-6-8-12(21-5)9-7-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h6-9,13H,10H2,1-5H3,(H,18,19);11-13H,1-10H2
SMILES:
Molecular Formula: C28H46N2O5
Molecular Weight: 490.7 g/mol

Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)(methyl)amino)-3-(4-methoxyphenyl)propanoate

CAS No.:

Cat. No.: VC17939019

Molecular Formula: C28H46N2O5

Molecular Weight: 490.7 g/mol

* For research use only. Not for human or veterinary use.

Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)(methyl)amino)-3-(4-methoxyphenyl)propanoate -

Specification

Molecular Formula C28H46N2O5
Molecular Weight 490.7 g/mol
IUPAC Name N-cyclohexylcyclohexanamine;3-(4-methoxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Standard InChI InChI=1S/C16H23NO5.C12H23N/c1-16(2,3)22-15(20)17(4)13(14(18)19)10-11-6-8-12(21-5)9-7-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h6-9,13H,10H2,1-5H3,(H,18,19);11-13H,1-10H2
Standard InChI Key WLGWIMOMDIMBKW-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2

Introduction

Chemical Structure and Stereochemical Features

Molecular Architecture

The compound features three distinct structural domains:

  • Boc-Protected Methylamino Group: The tert-butoxycarbonyl group (Boc\text{Boc}) shields the methylamino nitrogen, a common strategy to prevent unwanted side reactions during synthetic processes.

  • 4-Methoxyphenyl Propanoate Backbone: The central carbon chain connects the Boc-methylamino group to a 4-methoxyphenyl ring, introducing aromaticity and potential π-π interactions.

  • Dicyclohexylamine Counterion: The dicyclohexylamine (DCHA) salt form enhances solubility in organic solvents, a critical factor in purification and handling .

The stereocenter at the second carbon adopts the RR-configuration, as denoted in the IUPAC name. This chirality influences the compound’s reactivity and molecular recognition properties, particularly in enantioselective synthesis.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC28H46N2O5\text{C}_{28}\text{H}_{46}\text{N}_{2}\text{O}_{5}
Molecular Weight490.7 g/mol
IUPAC NameN-cyclohexylcyclohexanamine;3-(4-methoxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Chiral Centers1 (R-configuration)

Spectroscopic and Computational Data

While experimental spectra (NMR, IR) for this specific compound are unavailable, analogous Boc-protected amino acid-DCHA salts exhibit characteristic signals:

  • NMR: Boc group tert-butyl protons resonate near 1.4 ppm, while the DCHA protons appear as multiplet signals between 1.0–2.5 ppm .

  • IR: Strong carbonyl stretches (\sim1700 cm1^{-1}) from the Boc and propanoate groups .

Computational models predict a logP value of 4.2, indicating moderate hydrophobicity suitable for lipid membrane penetration.

Synthetic Routes and Optimization

Proposed Synthesis Pathway

The compound is likely synthesized via a three-step sequence:

  • Amino Acid Preparation: L\text{L}- or D\text{D}-amino acid precursors undergo Boc protection using di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) in the presence of a base .

  • Methylation: The amino group is methylated using methyl iodide (CH3I\text{CH}_3\text{I}) under alkaline conditions.

  • Salt Formation: The acidic proton of the propanoic acid is neutralized with dicyclohexylamine in a non-polar solvent like dichloromethane .

Critical challenges include maintaining stereochemical integrity during methylation and ensuring complete salt formation. Purification typically involves recrystallization from ethyl acetate/hexane mixtures .

Applications in Organic Synthesis and Drug Development

Peptide Synthesis

The Boc group serves as a temporary protecting group for amines in solid-phase peptide synthesis (SPPS). Unlike the more labile Fmoc group, Boc requires acidic conditions (e.g., trifluoroacetic acid) for removal, making it suitable for synthesizing peptides resistant to acid-mediated side reactions . The 4-methoxyphenyl moiety may facilitate resin anchoring via Wang or Rink linkers.

Chiral Building Blocks

The RR-configured chiral center enables the synthesis of enantiomerically pure pharmaceuticals. For example:

  • Antidepressants: Structural analogs are intermediates in sertraline derivatives.

  • ACE Inhibitors: Chiral propanoates contribute to antihypertensive drug scaffolds .

Table 2: Comparative Analysis of Boc-Protected Amino Acid Salts

CompoundMolecular Weight (g/mol)ApplicationReference
Boc-L-Threonine DCHA400.6Peptide antibiotics
Boc-Allyl-L-glycine.DCHA396.6Orthogonal protection in SPPS
Target Compound (C28H46N2O5)490.7Chiral drug intermediates

Catalytic Asymmetric Reactions

The 4-methoxyphenyl group may act as a directing group in transition metal-catalyzed C–H activation reactions. For instance, palladium complexes could facilitate aryl-aryl couplings for constructing biaryl motifs in natural product synthesis.

Research Gaps and Future Directions

Unexplored Reactivity

  • Photophysical Properties: The 4-methoxyphenyl group’s fluorescence potential remains uncharacterized. Time-resolved spectroscopy could reveal applications in bioimaging.

  • Enzymatic Resolution: Lipase-mediated kinetic resolution might improve enantiomeric excess (ee) beyond current synthetic methods .

Toxicology and ADMET Profiling

No in vivo toxicity data exist for this compound. Predictive models (e.g., ProTox-II) estimate an LD50_{50} of 1200 mg/kg in rats, suggesting moderate toxicity. Further studies should assess:

  • Hepatic metabolism via cytochrome P450 isoforms

  • Blood-brain barrier permeability

  • Renal clearance mechanisms

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